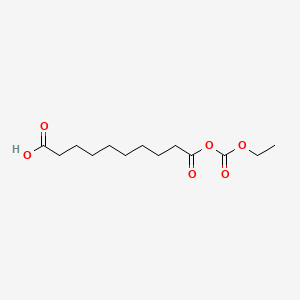
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is a specialized organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an ethoxycarbonyl group and a keto group attached to a decanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid typically involves the esterification of decanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to consistent product quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release the active decanoic acid, which can then interact with cellular components. The keto group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 10-oxodecanoate: Similar structure but lacks the ethoxycarbonyl group.
10-Hydroxydecanoic Acid: Contains a hydroxyl group instead of a keto group.
Decanoic Acid: Lacks both the ethoxycarbonyl and keto groups.
Uniqueness: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is unique due to the presence of both the ethoxycarbonyl and keto groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H22O6 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
10-ethoxycarbonyloxy-10-oxodecanoic acid |
InChI |
InChI=1S/C13H22O6/c1-2-18-13(17)19-12(16)10-8-6-4-3-5-7-9-11(14)15/h2-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
QSTMLHJKAGHGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(=O)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


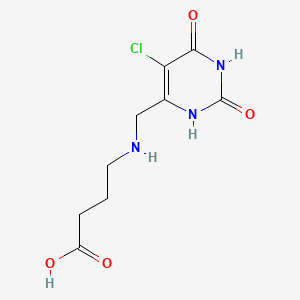

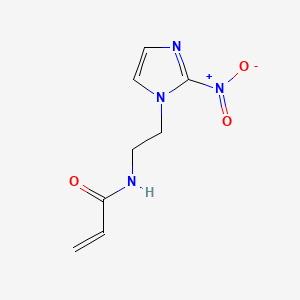
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
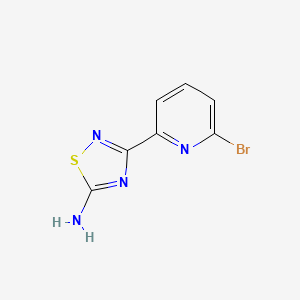
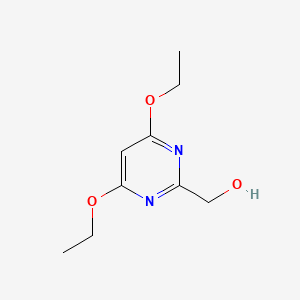
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
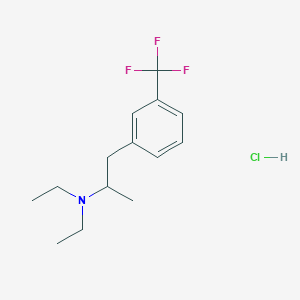
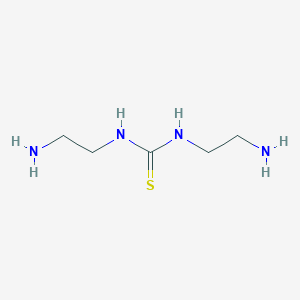
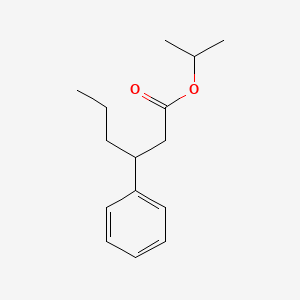
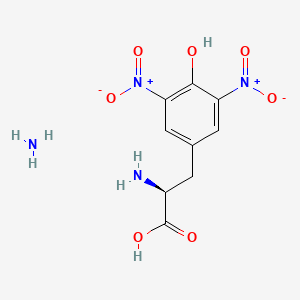
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)

